molecular formula C9H21NO3<br>(CH3CHOHCH2)3N<br>C9H21NO3 B086542 Triisopropanolamine CAS No. 122-20-3

Triisopropanolamine

Cat. No. B086542
Key on ui cas rn: 122-20-3
M. Wt: 191.27 g/mol
InChI Key: SLINHMUFWFWBMU-UHFFFAOYSA-N
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Patent
US04760086

Procedure details

A sample of 620 g (3.25 moles) of tris-(2-hydroxypropyl)amine was melted on a steam bath. This was added slowly to a solution of 615 g (2.75 moles) of 2-chloro-5-trifluoromethylbenzoic acid and 375 g (282 ml, 2.98 moles) of dimethylsulfate in 750 ml of acetone in a 5 liter flask. (The solution began to boil during the course of the addition and was kept at 30° C. to 40° C. by intermittant cooling in an ice bath.) After addition was complete the solution was boiled on a steam bath for 30 minutes. The hot solution was diluted first with 250 ml water and, after 10 minutes, with 250 ml of 2N HCl and 750 ml of water and allowed to stir overnight. The solution was extracted with two 2 liter portions of dichloromethane and the organic extract was washed with saturated K2CO3 and water, dried over Na2SO4 and evaporated to afford 630 g (96%) of methyl 2-chloro-5-trifluoromethylbenzoate as a yellow liquid. TLC (silica gel, 10% CH2Cl2 -hexane) showed 1 spot (ester at Rf 0.4; this material was pure enough to be used in the next step without distillation. IR (NaCl, neat) 3080, 3000, 2960 (C--H), 1735 (C=O); NMR [CDCl3, (CH3)4Si] 3.78 (s, 3H, CH3 --), 7.27 (d, 1H, H--3, J3,4 =9), 7.43 (d of d, 1H, H--4, J3,4 =9, J4,6 --2.4), 7.80 (d, 1H, J4,6 --2.5); Mass Spectrum: m/e 240, 238 (1:3, M+), 209, 207 (1:3, M--OCH3), 181, 179 (1:3, M--CO22CH3). B.p. 95° C. at 4.5 torr.
Quantity
620 g
Type
reactant
Reaction Step One
Quantity
615 g
Type
reactant
Reaction Step Two
Quantity
282 mL
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
750 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH:2](C)CN(CC(O)C)CC(O)C.[Cl:14][C:15]1[CH:23]=[CH:22][C:21]([C:24]([F:27])([F:26])[F:25])=[CH:20][C:16]=1[C:17]([OH:19])=[O:18].COS(OC)(=O)=O>CC(C)=O.O.Cl>[Cl:14][C:15]1[CH:23]=[CH:22][C:21]([C:24]([F:25])([F:26])[F:27])=[CH:20][C:16]=1[C:17]([O:19][CH3:2])=[O:18]

Inputs

Step One
Name
Quantity
620 g
Type
reactant
Smiles
OC(CN(CC(C)O)CC(C)O)C
Step Two
Name
Quantity
615 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
Name
Quantity
282 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
750 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
Cl
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to boil during the course of the addition
CUSTOM
Type
CUSTOM
Details
was kept at 30° C. to 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
by intermittant cooling in an ice bath
ADDITION
Type
ADDITION
Details
) After addition
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with two 2 liter portions of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
was washed with saturated K2CO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 630 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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